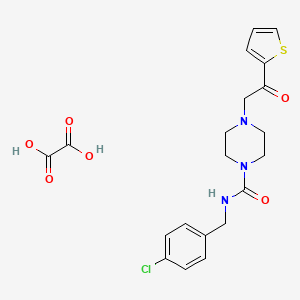

N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate

Description

N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate is a synthetic piperazine-carboxamide derivative with a 4-chlorobenzyl group and a thiophen-2-yl ketone substituent. The oxalate salt form enhances solubility and stability, making it suitable for pharmacological studies.

Key structural features:

- Piperazine core: Facilitates hydrogen bonding and interactions with biological targets.

- 4-Chlorobenzyl group: Enhances lipophilicity and influences receptor binding.

- Oxalate counterion: Improves aqueous solubility for in vivo applications.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-(2-oxo-2-thiophen-2-ylethyl)piperazine-1-carboxamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2S.C2H2O4/c19-15-5-3-14(4-6-15)12-20-18(24)22-9-7-21(8-10-22)13-16(23)17-2-1-11-25-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2,(H,20,24);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAWVMWIPLHISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate typically involves the following steps:

Formation of the piperazine core: This can be achieved by reacting piperazine with a suitable alkylating agent.

Introduction of the 4-chlorobenzyl group: This step involves the reaction of the piperazine derivative with 4-chlorobenzyl chloride under basic conditions.

Addition of the thiophene moiety: The thiophene group can be introduced through a Friedel-Crafts acylation reaction using thiophene-2-carboxylic acid chloride.

Formation of the oxalate salt: The final compound is converted to its oxalate salt form by reacting with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuroprotective Effects

Recent studies have indicated that compounds similar to N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate may possess neuroprotective properties. They have been evaluated for their ability to prevent neurofibrillary tangles and amyloid plaques associated with Alzheimer's disease. In a preclinical model, hybrid molecules derived from piperazine scaffolds demonstrated efficacy in reducing both amyloid and Tau pathologies, suggesting potential therapeutic roles in neurodegenerative disorders .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. A series of derivatives were synthesized and tested against various pathogens, revealing moderate to excellent activity against certain strains of bacteria and fungi. For instance, compounds derived from similar piperazine structures exhibited significant antifungal activity against phytopathogenic fungi, indicating the potential for agricultural applications as well .

Case Study 1: Neuroprotective Compound Development

A study focused on synthesizing multi-effect drugs aimed at treating Alzheimer's disease utilized a piperazine-based scaffold similar to this compound. The researchers reported that the most promising hybrid molecule significantly reduced cognitive impairments and amyloid pathology in animal models, paving the way for further clinical investigations .

Case Study 2: Antifungal Efficacy

In another study, derivatives of piperazine compounds were screened for antifungal activity. The results indicated that several compounds showed higher efficacy than traditional antifungal agents against specific fungal strains, suggesting that this compound and its analogs could be developed into new antifungal therapies .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxamide Scaffolds

The evidence highlights multiple piperazine-carboxamide derivatives with varying substituents. Key examples include:

Table 1: Comparison of Piperazine-Carboxamide Derivatives

Key Observations :

- Chlorophenyl substituents : Compounds like A5 and A6 exhibit moderate yields (45–48%) and melting points >189°C, suggesting robustness in synthesis and stability. The position of the chloro group (para vs. meta) may influence binding interactions .

- However, ML162 lacks the piperazine-carboxamide scaffold, which may alter solubility and target specificity .

- Ethyl-piperazine derivatives : The ethyl group in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide introduces conformational flexibility, contrasting with the rigid ketone-thiophene moiety in the target compound .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

| Property | Target Compound (Oxalate Salt) | A6 (Quinazolinone-linked) | ML162 (Thiophene-based) |

|---|---|---|---|

| Solubility | Enhanced (due to oxalate counterion) | Low (neutral form) | Moderate (amide backbone) |

| Lipophilicity (LogP) | Moderate (chlorobenzyl + thiophene) | High (chlorophenyl) | High (chloro-methoxy) |

| Thermal Stability | Likely >190°C (inferred from analogs) | 189.8–191.4°C | N/A |

Key Observations :

- The oxalate salt in the target compound likely improves aqueous solubility compared to neutral analogs like A6 .

- The thiophen-2-yl group may reduce LogP relative to purely aromatic derivatives (e.g., A6), balancing lipophilicity and solubility .

Key Observations :

- Thiophene relevance : ML162’s activity as a ferroptosis inducer suggests that the thiophen-2-yl group in the target compound may confer redox-modulating properties. However, the piperazine-carboxamide scaffold could redirect activity toward other targets (e.g., kinases or GPCRs) .

Biological Activity

N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate is a complex organic compound notable for its potential therapeutic applications. This compound features a piperazine ring, a chlorobenzyl group, and a thiophene moiety, contributing to its diverse biological activities. The molecular formula is . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The unique structure of this compound enhances its interaction with various biological targets. The presence of the thiophene moiety and halogen substitutions may improve its binding affinity and pharmacokinetic profiles compared to other piperazine derivatives .

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that piperazine derivatives can inhibit cell growth in liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric cancer cells . The mechanisms include:

- Induction of Apoptosis : Piperazine derivatives promote programmed cell death in tumor cells.

- Inhibition of Microtubule Synthesis : This disrupts cell division and proliferation.

- Inhibition of Angiogenesis : Preventing new blood vessel formation is crucial for tumor growth .

Modulation of Endocannabinoid Pathways

Preliminary studies suggest that this compound may interact with cannabinoid receptors and fatty acid amide hydrolase (FAAH). These interactions could modulate endocannabinoid signaling pathways, which are involved in pain perception and neuroprotection .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound's structure allows it to bind effectively to cannabinoid receptors, influencing neurotransmitter release.

- Enzyme Inhibition : By inhibiting FAAH, the compound may increase levels of endocannabinoids, leading to enhanced analgesic effects .

- Antiproliferative Effects : The compound has been shown to inhibit cell cycle progression in cancer cells, leading to reduced tumor growth .

Case Studies

Several studies have explored the biological effects of piperazine derivatives similar to this compound:

Study 1: Cytotoxicity in Cancer Cell Lines

A series of novel piperazine derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. Results indicated significant inhibition of cell growth, with some derivatives demonstrating higher potency than established chemotherapeutics like Taxol .

Study 2: Neuroprotective Effects

Research highlighted the neuroprotective potential of piperazine derivatives through their modulation of endocannabinoid signaling. These findings suggest that this compound could be beneficial in treating neurodegenerative conditions .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide | Chlorophenyl group | Potential antipsychotic activity |

| N-benzylpiperazine | Benzyl group | Known for stimulant effects |

| 1-benzylpiperidine | Benzyl group | Analgesic properties |

The combination of a thiophene moiety and specific halogen substitutions in this compound may enhance its interaction profiles compared to other piperazine derivatives .

Q & A

Q. What synthetic methodologies are optimal for synthesizing N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate?

The synthesis typically involves coupling reactions between the piperazine core and functionalized aromatic/heterocyclic moieties. Key steps include:

- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDCI) with HOBt to activate carboxylic acid intermediates, as demonstrated in piperazine-carboxamide syntheses .

- Oxalate salt preparation : Reaction of the free base with oxalic acid in polar solvents (e.g., ethanol) under reflux, followed by recrystallization for purity .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio for oxalic acid) and reaction time (18–24 hours at 60°C) improves yields to ~50–60% .

Q. Which analytical techniques confirm structural integrity and purity?

- NMR spectroscopy : 1H and 13C NMR verify substituent positions (e.g., thiophen-2-yl proton signals at δ 7.2–7.8 ppm) and oxalate counterion presence .

- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity (>98%) and monitor degradation under stress conditions .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z ~490) .

- X-ray crystallography : Resolves piperazine ring conformation (chair or boat) and hydrogen-bonding patterns with the oxalate anion .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) impact biological activity?

Q. What experimental models are suitable for evaluating anticancer efficacy and mechanisms?

- In vitro models :

- In vivo models :

Q. How can discrepancies between computational predictions and experimental solubility/bioactivity be resolved?

- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles (PLGA encapsulation) to address low aqueous solubility (<10 µg/mL) .

- Bioactivity validation : Re-test in orthogonal assays (e.g., 3D spheroid models) to reduce false positives from 2D monolayer screens .

- Model refinement : Update QSAR models with experimental logD and pKa data to improve predictive accuracy .

Q. What stability-indicating methods assess compound degradation under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.